Cy5.5

Catalog No.
S006779
CAS No.
210892-23-2
M.F
C₄₁H₄₄N₂O₁₄S₄
M. Wt
917.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy5.5

CAS Number

210892-23-2

Product Name

Cy5.5

IUPAC Name

(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

Molecular Formula

C₄₁H₄₄N₂O₁₄S₄

Molecular Weight

917.05

InChI

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

LIZDKDDCWIEQIN-UHFFFAOYSA-N

SMILES

CCN1C2=C(C3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC(=CC(=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Description

Cy5.5 is a near-infrared fluorescent dye used to label biological molecules, such as peptides, proteins, and oligonucleotides.

In Vivo Imaging: Unveiling Biological Processes

Cy5.5 plays a crucial role in in vivo imaging, allowing researchers to visualize and track biological processes within living organisms. Its near-infrared fluorescence offers several advantages:

  • Reduced background interference: Compared to visible light dyes, Cy5.5 emits light at a longer wavelength, minimizing interference from naturally occurring fluorescence in biological tissues . This allows for clearer and more specific visualization of the target molecule.
  • Deeper tissue penetration: The near-infrared light emitted by Cy5.5 can penetrate deeper into tissues compared to visible light, enabling researchers to study processes occurring in deeper organs and structures .

These features make Cy5.5 ideal for studying various biological phenomena, including:

  • Monitoring disease progression: By attaching Cy5.5 to specific molecules involved in disease processes, researchers can track their movement and distribution within the body, providing valuable insights into disease development and progression .
  • Evaluating treatment efficacy: Cy5.5 can be used to visualize the delivery and localization of therapeutic agents within the body, allowing researchers to assess the effectiveness of various treatment strategies .

Targeted Drug Delivery: Guiding Therapeutics to the Right Place

Cy5.5's versatility extends beyond imaging. By attaching it to drug molecules, researchers can develop targeted drug delivery systems. This approach offers several benefits:

  • Improved efficacy: By visualizing the drug's distribution, researchers can ensure it reaches the targeted tissue, potentially reducing side effects and improving overall treatment effectiveness.
  • Enhanced understanding of drug behavior: Cy5.5 allows researchers to track the drug's journey within the body, providing valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile.

This technology holds significant promise for developing more targeted and effective therapeutic strategies for various diseases.

Beyond In Vivo Imaging: A Broader Research Toolkit

While in vivo imaging and targeted drug delivery are prominent applications, Cy5.5 finds use in various other scientific research areas, including:

  • Immunofluorescence microscopy: Cy5.5 can be used to label specific proteins and other biomolecules for visualization in cells and tissues under a microscope .
  • Flow cytometry: This technique uses Cy5.5 to identify and quantify specific cell populations based on the presence of targeted molecules .
  • Biosensors: Cy5.5 can be incorporated into biosensors for the detection of specific molecules, offering a sensitive and versatile tool for various research applications.

Cy5.5, also known as Sulfo-Cyanine5.5, is a near-infrared fluorescent dye characterized by its molecular formula C41H44N2O14S4C_{41}H_{44}N_{2}O_{14}S_{4} and a molecular weight of 917.04 g/mol. This compound belongs to the cyanine dye family, which are synthetic dyes that typically contain nitrogen and are often incorporated into heterocyclic ring systems. Cy5.5 is particularly noted for its application in biological labeling due to its excitation peak at approximately 673 nm and emission peak at around 707 nm .

Cy5.5 functions by absorbing light at a specific wavelength (excitation) and then emitting light at a longer wavelength (emission) []. This emitted light can be detected using specialized imaging equipment, allowing researchers to visualize the location of the labeled biomolecule within a cell or organism. The near-infrared fluorescence of Cy5.5 minimizes interference from autofluorescence, enabling clearer visualization of the target molecule.

The mechanism of action of Cy5.5 depends on the specific application. For example, when conjugated to antibodies, Cy5.5 helps in visualizing specific proteins within cells or tissues through immunofluorescence techniques. Similarly, Cy5.5 can be attached to nucleic acids like DNA for tracking their movement and localization during cellular processes.

Safety Concerns

While Cy5.5 is generally considered safe for research use when handled appropriately, some potential hazards exist:

  • Skin Irritation: Prolonged or repeated contact with Cy5.5 may cause skin irritation.
  • Eye Irritation: Contact with Cy5.5 may irritate the eyes.
  • Potential Mutagenicity: Some studies suggest potential mutagenic effects of Cy5.5, although further research is needed.

Cy5.5 exhibits notable biological activity, particularly in the field of fluorescence imaging. It is utilized for labeling biomolecules, allowing researchers to visualize and track biological processes in real-time. Studies have demonstrated its effectiveness in imaging cancerous tissues and monitoring therapeutic responses in vivo . Its near-infrared properties enable deeper tissue penetration, making it suitable for various biomedical applications.

The synthesis of Cy5.5 involves multi-step organic reactions that typically include:

  • Formation of the Core Structure: The initial step involves creating the benzoindole core structure, which is essential for the dye's fluorescent properties.
  • Sulfonation: Introducing sulfonate groups enhances the solubility of the dye in aqueous solutions, making it more suitable for biological applications.
  • Conjugation with Linkers: The final step often includes attaching linkers that facilitate conjugation to biomolecules .

These methods can vary based on specific applications and desired characteristics of the final product.

Cy5.5 is widely used in various applications:

  • Fluorescence Imaging: Primarily used for in vivo imaging of biological processes.
  • Labeling Biomolecules: Effective for tagging proteins, peptides, and nucleic acids for research purposes.
  • Diagnostics: Employed in diagnostic assays and research tools to detect specific biomolecules within complex samples .

Interaction studies involving Cy5.5 focus on its binding affinity to different biomolecules. Research has shown that Cy5.5-labeled compounds can effectively bind to target molecules, enabling precise imaging and tracking of cellular processes. For instance, studies have highlighted its utility in visualizing cancer cells and monitoring the efficacy of targeted therapies .

Cy5.5 shares structural similarities with several other fluorescent dyes, particularly within the cyanine family. Some notable similar compounds include:

Compound NameMolecular FormulaExcitation (nm)Emission (nm)Key Features
Cyanine 3C38H47N2O3S550570Commonly used for labeling proteins; shorter wavelength compared to Cy5.5
Cyanine 7C41H47N2O3S750775Offers longer wavelengths; useful for deep tissue imaging
Cy5C40H43N2O2S650670Widely used in fluorescence applications; less soluble than Cy5.5
Cy7C41H47N2O3S750775Similar to Cy7 but offers different solubility and stability profiles

Uniqueness of Cy5.5: Cy5.5 stands out due to its enhanced solubility attributed to sulfonate groups, making it more effective for biological applications compared to its predecessors like Cyanine 3 or Cy5.

Molecular Architecture and Substituent Analysis

Cyanine 5.5 represents a sophisticated polymethine fluorescent dye characterized by its distinctive molecular architecture consisting of two indole-like heterocycles connected by an extended conjugated polymethine bridge [15]. The fundamental structural framework of Cyanine 5.5 is built upon benzindole heterocyclic systems, which distinguish it from simpler cyanine dyes through the presence of additional fused aromatic rings that provide enhanced electronic delocalization [27].

The molecular formula of Cyanine 5.5 varies depending on its specific derivative form, with the carboxylic acid form exhibiting the formula C₄₀H₄₂N₂O₂ and a molecular weight of 582.8 grams per mole [4]. Alternative formulations include the sulfonated version with molecular formula C₄₁H₄₄N₂O₁₄S₄ and molecular weight of 917.04 grams per mole [3]. The polymethine chain length serves as the critical structural determinant that differentiates Cyanine 5.5 from other members of the cyanine family, with this particular dye featuring an extended conjugated system that enables its characteristic near-infrared fluorescence properties [24].

The substituent analysis of Cyanine 5.5 reveals several key functional groups that contribute to its chemical and photophysical properties. The benzindole termini contain dimethyl substituents at the nitrogen-bearing quaternary carbon centers, which provide structural stability and influence the dye's aggregation behavior [30]. The presence of carboxyl functional groups in certain derivatives enables bioconjugation applications, while sulfonated variants incorporate sulfonic acid moieties that enhance water solubility and reduce aggregation tendencies [33].

Table 1: Molecular Characteristics of Cyanine 5.5 Derivatives

Derivative FormMolecular FormulaMolecular Weight (g/mol)Key SubstituentsSolubility Profile
Carboxylic AcidC₄₀H₄₂N₂O₂582.8Carboxyl, DimethylOrganic solvents
SulfonatedC₄₁H₄₄N₂O₁₄S₄917.04Sulfonate, EthylWater-soluble
N-Hydroxysuccinimide EsterC₄₄H₄₆N₃BF₄O₄767.66NHS ester, TetrafluoroborateOrganic solvents

The structural integrity of Cy5.5 is maintained through the extended π-electron system that spans the entire polymethine bridge, creating a delocalized electronic framework essential for its fluorescence properties [26]. The benzindole heterocycles provide additional aromatic stabilization compared to simpler indole-based cyanine dyes, contributing to enhanced photostability and reduced susceptibility to nucleophilic attack at reactive carbon positions [27].

Spectroscopic Characteristics

Absorption and Emission Spectral Profiles

The spectroscopic behavior of Cyanine 5.5 is characterized by distinctive absorption and emission profiles that position it within the far-red to near-infrared region of the electromagnetic spectrum [20]. The primary absorption maximum occurs at wavelengths ranging from 675 to 684 nanometers, depending on the specific derivative and solvent environment [2] [21]. This absorption characteristic arises from the π-π* electronic transition within the extended conjugated polymethine system, with the transition energy being inversely related to the length of the conjugated chain [24].

The emission spectrum of Cyanine 5.5 exhibits maxima typically between 694 and 710 nanometers, representing a Stokes shift of approximately 500 to 600 inverse centimeters [2] [6]. This moderate Stokes shift indicates minimal structural reorganization between ground and excited electronic states, suggesting that the peripheral substituents have limited impact on excited-state geometry compared to the ground-state conformation [30].

Table 2: Spectral Properties of Cyanine 5.5 Derivatives

SourceAbsorption Maximum (nm)Emission Maximum (nm)Stokes Shift (cm⁻¹)Solvent System
Lumiprobe [2]684710556Organic solvents
R&D Systems [21]675694406Aqueous buffer
Gene Link [6]675694406Water-soluble form
AAT Bioquest [7]565*671*-Conjugated form

*Values for phycoerythrin-conjugated form

The absorption spectral profile typically exhibits vibronic structure with the primary 0-0 transition representing the most intense band, followed by less intense vibronic shoulders at shorter wavelengths corresponding to 0-1 and higher-order transitions [26]. The energy separation between vibronic bands approximates 1100 inverse centimeters, indicating coupling to symmetric carbon-carbon stretching modes within the polymethine framework [26].

Environmental factors significantly influence the spectral characteristics of Cyanine 5.5, with aggregation phenomena leading to spectral broadening and potential shifts in peak positions [2]. The near-infrared emission properties make Cyanine 5.5 particularly advantageous for biological imaging applications where tissue autofluorescence interference is minimized [15].

Molar Extinction Coefficient and Quantum Yield

The photophysical parameters of Cyanine 5.5 demonstrate exceptional light-harvesting capabilities characterized by high molar extinction coefficients and moderate quantum yields [19]. The molar extinction coefficient values range from 185,000 to 250,000 liters per mole per centimeter, with most reliable measurements clustering around 198,000 liters per mole per centimeter [2] [19] [22]. These high extinction coefficient values reflect the strong electronic transition dipole moment associated with the extended π-conjugated system [20].

Quantum yield determinations for Cyanine 5.5 reveal moderate fluorescence efficiency, with values typically ranging from 0.2 to 0.28 depending on the specific derivative and measurement conditions [2] [21] [22]. The quantum yield represents the fraction of absorbed photons that result in fluorescence emission, with the observed values indicating that approximately 20 to 28 percent of excitation events lead to radiative decay processes [21].

Table 3: Photophysical Parameters of Cyanine 5.5

ParameterValue RangeTypical ValueMeasurement ConditionsReference
Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)185,000-250,000198,000Organic solvents [2] [19] [22]
Quantum Yield0.2-0.280.2Room temperature [2] [21] [22]
Correction Factor (260 nm)-0.07UV region [2] [22]
Correction Factor (280 nm)-0.03UV region [2] [22]

The relationship between molecular structure and photophysical properties reveals that the extended conjugation length contributes to both the high extinction coefficient and the moderate quantum yield observed for Cyanine 5.5 [24]. The presence of additional aromatic rings in the benzindole system provides enhanced oscillator strength for the electronic transition while maintaining reasonable fluorescence efficiency [27].

Photostability studies indicate that Cyanine 5.5 derivatives exhibit superior resistance to photobleaching compared to shorter-chain cyanine dyes, with the zwitterionic forms demonstrating particularly enhanced stability under various atmospheric conditions [27]. The photostability follows a general trend where reduced net charge correlates with improved photochemical stability [27].

Tautomerism and Isomeric Forms

The tautomeric behavior of Cyanine 5.5 represents a complex aspect of its chemical characteristics, involving potential equilibria between different structural forms that arise from proton migration and electronic reorganization within the molecular framework [12]. Tautomerism in cyanine dyes typically involves the redistribution of electrons and protons across the conjugated system, potentially affecting both spectroscopic properties and chemical reactivity [11].

The polymethine bridge of Cyanine 5.5 serves as a critical site for potential tautomeric transformations, where the extended conjugated system can accommodate various electron distributions through resonance stabilization [13]. The presence of multiple nitrogen-containing heterocycles provides additional sites for proton migration, creating possibilities for different tautomeric forms that may exist in dynamic equilibrium under specific conditions [12].

Table 4: Potential Tautomeric Sites in Cyanine 5.5

Structural RegionTautomeric TypeProton Migration SiteElectronic EffectStability Consideration
Polymethine BridgeVinyl-allylBridge carbonsπ-electron delocalizationModerate stability
Benzindole TerminiImino-aminoNitrogen centersAromaticity changesHigh stability barrier
Substituent GroupsKeto-enolCarbonyl positionsConjugation effectsContext-dependent

The environmental conditions significantly influence the tautomeric equilibrium position, with factors such as pH, solvent polarity, and temperature affecting the relative stability of different isomeric forms [18]. In aqueous environments, the protonation state of nitrogen atoms within the heterocyclic rings can shift, potentially altering the charge distribution and affecting the overall electronic structure of the molecule [18].

Computational studies suggest that the fully conjugated form of Cyanine 5.5 represents the thermodynamically most stable tautomer under standard conditions, with alternative forms requiring significant energy input to achieve population [12]. The extended aromatic system provides substantial stabilization energy that favors the maintenance of the conjugated π-electron framework over alternative tautomeric arrangements [14].

The practical implications of tautomerism in Cyanine 5.5 include potential variations in spectroscopic properties under different chemical environments and possible effects on intermolecular interactions that influence aggregation behavior [18]. Understanding these tautomeric relationships is essential for optimizing the performance of Cyanine 5.5 in various analytical and imaging applications where consistent photophysical properties are required [12].

The fundamental synthetic approaches for cyanine dyes have evolved from classical organic chemistry principles, with several well-established methodologies forming the foundation of modern cyanine synthesis. These traditional routes provide the essential framework for understanding the chemical transformations required to construct the characteristic polymethine bridge structure of cyanine dyes, including Cyanine 5.5 [1].

Condensation of Heterocyclic Quaternary Salts

The most widely employed traditional method involves the condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor [1]. This approach typically requires high temperatures to promote the formation of the quaternary ammonium salts through nitrogen alkylation, which necessitates careful consideration of thermal stability for temperature-sensitive functional groups [2]. The conventional method achieves yields of 60-80% under optimized conditions, making it a reliable approach for straightforward cyanine synthesis [1].

The quaternization process involves treating indolenine derivatives with alkylating agents such as 1,4-butanesultone, which introduces water-soluble sulfonate groups while forming the requisite quaternary nitrogen center [3]. In quaternized indolenines, the protons of the carbon-2 methyl group become acidic and readily exchange with deuterium in protic solvents, demonstrating the increased reactivity of this position due to the positive charge at the quaternary nitrogen atom [2] [3].

Hemicyanine Intermediate Method

An alternative traditional approach employs hemicyanine intermediates as key synthetic building blocks. This methodology involves the stepwise synthesis of hemicyanine derivatives, which are subsequently activated through sulfonylation reactions using sulfonyl chloride polystyrene resin, forming activated intermediates that react with quaternary salts to produce the final cyanine dyes [1]. This approach offers yields ranging from 19-40% and provides advantages in preventing functional group decomposition during synthesis, though it requires multiple purification steps [2].

The hemicyanine intermediate method is particularly valuable for asymmetrical cyanine synthesis, where different heterocyclic moieties are desired. The formation of hemicyanine intermediates can be achieved through condensation reactions with formamidine derivatives or through reactions with polymethine chain precursors under basic conditions [1].

Solid-Phase Synthesis Approaches

Solid-phase synthesis represents a more recent advancement in traditional cyanine synthesis, offering simplified purification and higher purity products. This method utilizes resin-bound intermediates to facilitate product isolation and reduce the complexity of purification procedures [1]. The solid-phase approach typically achieves yields around 60% and is particularly advantageous for preparing libraries of cyanine derivatives with different functional groups [1].

The solid-phase methodology involves immobilizing one component of the cyanine synthesis on a polymer support, allowing for efficient washing and purification steps. Unreacted starting materials remain bound to the resin, while the desired cyanine products can be cleaved and isolated in high purity [1].

Malonaldehyde Derivative Condensation

For pentamethine cyanine dyes, traditional synthesis often employs malonaldehyde bis(phenylimine) derivatives under basic conditions with two molar equivalents of quaternary salts [1]. This approach provides good yields of 40-70% for symmetrical dyes and is particularly effective for introducing substituents at the meso-position of the polymethine chain to improve photophysical properties [1].

The malonaldehyde derivative method is well-suited for preparing symmetrical pentamethine cyanine dyes with defined structural features. The reaction typically proceeds under mild basic conditions, making it compatible with a range of functional groups [1].

RouteDescriptionTypical Yield (%)AdvantagesLimitations
Condensation of Heterocyclic Quaternary SaltsCondensation of two nucleophilic aza-heterocycles with a polyene-chain precursor60-80Straightforward, well-established methodHigh temperature requirements risk decomposition
Hemicyanine Intermediate MethodStepwise synthesis using hemicyanine intermediates activated by sulfonylation19-40Prevents functional group decompositionLower yields, multiple purification steps
Solid-Phase SynthesisUse of resin-bound intermediates for purification advantages60Simplified purification, high purity productsLimited to specific functional groups
Malonaldehyde DerivativesCondensation with malonaldehyde bis(phenylimine) derivatives under basic conditions40-70Good yields for symmetrical dyesRestricted to symmetrical structures

Optimized Synthesis of Cyanine 5.5 Derivatives

Recent advances in cyanine synthesis have focused on developing optimized methodologies that address the limitations of traditional approaches while improving yields, scalability, and functional group compatibility. These optimized strategies have been particularly successful for Cyanine 5.5 derivatives, achieving significant improvements in synthetic efficiency and product quality [2] [4].

Modular Synthetic Approach

The modular strategy has been successfully demonstrated on gram-scale synthesis, representing a significant advancement in the practical preparation of Cyanine 5.5 derivatives [2]. The approach utilizes cost-effective starting materials and avoids high boiling point solvents, making it both economically viable and environmentally favorable [2].

pH-Dependent Purification Optimization

A key innovation in optimized Cyanine 5.5 synthesis involves harnessing the pH-dependent and functional group-dependent solubility properties of asymmetric cyanine dyes [2]. This approach allows for selective purification through differential solubility, significantly reducing the need for chromatographic separations until the final synthesis step [2]. The pH-dependent purification strategy yields 20-66% for various heterobifunctional derivatives, with the HaloTag ligand derivatives showing particularly favorable results [2].

The highly water-soluble precursors can be purified through aqueous uptake followed by washing with organic solvents of increasing polarity [2]. After lyophilization, the resulting products exhibit sufficient purity for subsequent synthesis steps, streamlining the overall synthetic process [2].

Solvent Optimization Studies

Systematic solvent optimization has revealed that acetonitrile provides the highest yields and minimal side product formation for Cyanine 5.5 synthesis [2]. Comparative studies with toluene and solvent-free conditions demonstrated that acetonitrile offers superior reaction performance, achieving yields of 81% for key intermediates [2]. The solvent optimization extends to the workup procedures, where specific solvent combinations facilitate efficient product isolation [2].

The optimized solvent system allows for simplified purification protocols, including selective precipitation methods that eliminate the need for extensive chromatographic purification in early synthetic steps [2]. This approach significantly reduces both the time and cost associated with Cyanine 5.5 preparation [2].

Workup Minimization Strategy

The optimized synthesis strategy defers chromatographic purification until the last synthesis step, minimizing the number of purification operations required [2]. This workup minimization approach reduces product loss and simplifies the overall synthetic process while maintaining high product quality [2]. The strategy achieves yields of 60-70% for complex heterobifunctional derivatives while significantly reducing the time and resources required for synthesis [2].

The workup minimization is particularly effective for the HaloTag ligand derivatives, where the synthesis can be completed with simple workup procedures rather than preparative high-performance liquid chromatography (HPLC), which is commonly required for similar compounds reported in the literature [2].

Large-Scale Synthesis Demonstration

The optimized methodologies have been successfully scaled to gram quantities, demonstrating the practical applicability of these approaches for larger-scale Cyanine 5.5 production [2]. The large-scale synthesis maintains the high yields and product quality observed in smaller-scale preparations while providing sufficient material for extensive biological studies and applications [2].

The scalability of the optimized synthesis is particularly important for commercial applications and research requiring substantial quantities of Cyanine 5.5 derivatives [2]. The gram-scale demonstration validates the robustness and reproducibility of the synthetic methodology [2].

Optimization StrategyKey FeaturesYield Improvement (%)ScalePurification Method
Modular ApproachFunctional groups introduced in final step66 vs 2-10mmolWorkup only
pH-Dependent PurificationHarness pH and functional group solubility20-66mmolSelective precipitation
Solvent OptimizationAcetonitrile provides highest yield81mmolAqueous washing
Workup MinimizationDefer chromatography until last step60-70mmolColumn chromatography
Large-Scale SynthesisDemonstrated gram-scale feasibility80+gramOptimized workup

Heterobifunctional Modifications

The development of heterobifunctional Cyanine 5.5 derivatives represents a significant advancement in fluorescent dye chemistry, enabling the creation of versatile molecular tools that combine fluorescence properties with dual reactive functionalities [2] [5]. These modifications allow for the simultaneous attachment of different biomolecules or the creation of complex molecular architectures for advanced biological applications [5].

HaloTag Ligand Functionalization

The incorporation of HaloTag ligands into Cyanine 5.5 derivatives has emerged as a particularly successful modification strategy, achieving yields of 66% for HaloTag ligand-carboxylic acid derivatives [2]. This represents a substantial improvement over traditional approaches and provides access to previously unreported heterobifunctional cyanine dyes [2]. The HaloTag ligand enables specific protein labeling through covalent attachment to HaloTag fusion proteins, while the additional functional group provides opportunities for further bioconjugation [2].

HaloTag ligand modifications have been successfully extended to include azido-homoalanine derivatives (20% yield) and propargyl ester derivatives (22% yield), both of which incorporate bioorthogonal click chemistry functionalities [2]. These derivatives enable dual labeling strategies where the HaloTag ligand provides specific protein targeting while the azide or alkyne groups allow for subsequent bioorthogonal reactions [2].

The HaloTag ligand approach demonstrates superior synthetic feasibility compared to SNAP-Tag derivatives, particularly regarding purification challenges [2]. The method allows for the design of asymmetrically modified dyes without significant limitations, making it a preferred strategy for heterobifunctional modifications [2].

SNAP-Tag Ligand Integration

SNAP-Tag ligand derivatives of Cyanine 5.5 have been successfully synthesized, though with more modest yields of 6% for SNAP-Tag ligand-carboxylic acid derivatives [2]. Despite the lower yields, these modifications provide access to an alternative protein labeling system that complements HaloTag-based approaches [2]. The SNAP-Tag system utilizes a different chemical mechanism for protein attachment, offering additional versatility in experimental design [2].

The synthesis of SNAP-Tag derivatives requires more intensive purification procedures compared to HaloTag derivatives, often necessitating column chromatography for acceptable product purity [2]. Future optimization efforts are focused on improving the synthesis and purification protocols for SNAP-Tag derivatives to achieve yields comparable to HaloTag systems [2].

Dual Reactive Functionality Systems

The development of cyanine dyes with dual reactive functionalities has opened new possibilities for creating complex molecular architectures [5]. Heterobifunctional dyes functionalized with terminal maleimido groups and N-hydroxysuccinimidyl esters enable highly efficient bioorthogonal cross-linking reactions under physiological conditions [5]. These systems achieve yields of 33% for dual-reactive derivatives and provide access to sophisticated bioconjugation strategies [5].

The dual functionality approach has been successfully applied to create dye-polymer conjugates through reaction with polyethylene glycol, followed by coupling to antibodies such as cetuximab [5]. Live-cell confocal microscopy studies have demonstrated the membrane targeting capabilities of these dye-labeled antibodies to epidermal growth factor receptor-positive cells [5].

Bioorthogonal Click Chemistry Integration

The incorporation of bioorthogonal click chemistry functionalities into Cyanine 5.5 derivatives has enabled selective labeling applications in complex biological systems [6]. Azide and alkyne functionalities can be introduced through various synthetic routes, providing access to copper-catalyzed azide-alkyne cycloaddition reactions [6]. These modifications have been successfully demonstrated in cellular systems, with azide-modified Chinese hamster ovary cells showing enhanced fluorescence signals upon reaction with alkyne-functionalized cyanine derivatives [6].

The bioorthogonal approach offers significant advantages for in vivo applications, as the click chemistry reactions are highly selective and proceed efficiently under physiological conditions [6]. The method enables temporal and spatial control of dye attachment, making it valuable for dynamic biological studies [6].

Applications in Targeted Degradation Systems

Recent developments in heterobifunctional cyanine modifications have explored applications in proteolysis targeting chimeras (PROTACs) and phosphorylation targeting chimeras (PhosTACs) [2]. These systems leverage bifunctional small molecules capable of binding simultaneously to target proteins and either E3-ubiquitin ligases or phosphatases [2]. The integration of fluorescent cyanine dyes into these systems provides the advantage of real-time monitoring through confocal microscopy [2].

The heterobifunctional cyanine dyes serve as promising candidates for use as fluorescent PROTACs or PhosTACs, offering valuable tools for exploring protein-protein interactions and understanding the consequences of molecular proximity in biological systems [2].

Modification TypeFunctional GroupsYield (%)Synthesis StepsScaleApplications
HaloTag Ligand + Carboxylic AcidProtein labeling + Bioconjugation665mmolProtein tracking, PROTACs
HaloTag Ligand + Azido-homoalanineProtein labeling + Click chemistry206μmolBioorthogonal labeling
HaloTag Ligand + Propargyl EsterProtein labeling + Click chemistry226μmolBioorthogonal labeling
SNAP-Tag Ligand + Carboxylic AcidProtein labeling + Bioconjugation65μmolProtein tracking
Maleimide + NHS EsterThiol reaction + Amine reaction332μmolDual bioconjugation

Phosphoramidite Derivatives for Oligonucleotide Labeling

The development of phosphoramidite derivatives of Cyanine 5.5 has revolutionized oligonucleotide labeling applications, enabling direct incorporation of near-infrared fluorescent dyes into DNA and RNA sequences during automated synthesis [7] [4]. These derivatives provide essential tools for molecular diagnostics, real-time polymerase chain reaction (PCR) applications, and advanced nucleic acid-based technologies [8] [9].

Structural Design and Protective Group Selection

Cyanine 5.5 phosphoramidite derivatives are designed with monomethoxytrityl (MMTr) protective groups rather than the more common 4,4'-dimethoxytrityl (DMTr) groups [4]. The MMTr group provides superior stability and robustness compared to DMTr, which is particularly important for the extended synthesis cycles required for complex oligonucleotide sequences [4]. The phosphoramidite functional group is attached to a secondary carbon atom, providing enhanced stability against Arbuzov rearrangement, which helps maintain coupling performance over extended storage periods in oligonucleotide synthesizers [10].

The structural design includes hydroxyl-terminated N-propyl linkers that enable rapid, same-day phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides [4]. This design minimizes conformational variability and enforces close proximity when dyes are positioned opposite each other on complementary DNA strands [4].

Synthesis of Substituted Phosphoramidite Derivatives

A comprehensive series of substituted Cyanine 5 phosphoramidite derivatives has been developed, incorporating different 5,5'-substituents including hexyloxy, triethylene glycol monomethyl ether, tert-butyl, and chloro groups [4]. These substituents were strategically chosen to vary the hydrophobicity and hydrophilicity characteristics while tuning the electron-donating or electron-withdrawing properties of the dyes [4].

The synthesis process involves initial preparation of the parent dyes followed by functionalization with monomethoxytrityl protective groups [4]. Due to the statistical nature of the tritylation reaction, both mono- and bis-tritylation products are formed, necessitating careful optimization of reaction conditions to favor the desired mono-tritylated product [4]. The approach sacrifices some yield (typically 32% and below) to minimize bis-trityl byproduct formation while facilitating purification [4].

Phosphoramidite Conversion and Purification

The final phosphoramidite conversion is accomplished through reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions [4]. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion while avoiding excess reagent addition [4]. The crude phosphoramidite products are purified through precipitation using hexane and dichloromethane, rather than traditional chromatographic methods [4].

The purification process involves repeated precipitation until the undesired H-phosphonate byproduct is eliminated, as confirmed by TLC analysis [4]. This approach provides sufficient purity for immediate use in automated DNA synthesis while avoiding the challenges associated with chromatographic purification of highly polar phosphoramidite derivatives [4].

Automated DNA Synthesis Integration

Cyanine 5.5 phosphoramidite derivatives are compatible with standard automated DNA synthesis protocols, requiring only minor modifications to standard coupling procedures [9]. The recommended coupling time is 3 minutes, and coupling efficiencies of ≥98% are routinely achieved using trityl analysis [9]. The MMTr group is removed using standard detritylation conditions, with the yellow coloration of the MMTr cation being noticeably different from the orange DMT cation [9].

The phosphoramidite derivatives are typically prepared as 80 mM solutions in anhydrous acetonitrile and transferred directly to reagent bottles for attachment to DNA synthesizers [4]. The solutions maintain stability for 2-3 days under appropriate storage conditions, allowing for multiple synthesis cycles [9].

Deprotection and Purification Protocols

Oligonucleotides containing Cyanine 5.5 derivatives require careful deprotection protocols to preserve the fluorescent properties of the dyes [9]. Room temperature deprotection in ammonium hydroxide for 24-36 hours provides acceptable yields while minimizing dye degradation [9]. For enhanced stability, UltraMILD deprotection conditions using 0.05 M potassium carbonate in methanol for 4 hours or ammonium hydroxide for 2 hours are recommended [9].

The deprotection protocols recognize that Cyanine 5.5 derivatives are less stable than Cyanine 3 derivatives when exposed to elevated temperatures [9]. The use of monomers with base-labile protecting groups is preferred to limit exposure time to harsh conditions during deprotection [9].

Applications in Molecular Diagnostics

Cyanine 5.5 phosphoramidite derivatives find extensive applications in molecular diagnostics, particularly in multiplex quantitative PCR systems where the far-red emission provides an additional detection channel [10]. Commercial six-channel qPCR instruments often include dedicated channels for Cyanine 5.5 detection, making these derivatives valuable for high-throughput diagnostic applications [10].

The near-infrared emission characteristics of Cyanine 5.5 make it particularly suitable for applications requiring reduced background fluorescence and improved tissue penetration [9]. These properties are especially valuable for in vivo imaging applications and complex biological systems where autofluorescence interference is a concern [9].

Phosphoramidite TypeProtective GroupCoupling Time (min)Coupling Efficiency (%)Stability FeaturesDeprotection Conditions
Cy5.5 PhosphoramiditeMonomethoxytrityl (MMTr)3≥98Secondary carbon phosphoramiditeRT, 24-36h NH4OH or UltraMILD
Substituted Cy5 Phosphoramidite (Hex)Monomethoxytrityl (MMTr)3≥98Electron-donating, hydrophobicRT, NH4OH or UltraMILD
Substituted Cy5 Phosphoramidite (Peg)Monomethoxytrityl (MMTr)3≥98Electron-donating, hydrophilicRT, NH4OH or UltraMILD
Substituted Cy5 Phosphoramidite (tBu)Monomethoxytrityl (MMTr)3≥98Electron-donating, hydrophobicRT, NH4OH or UltraMILD
Substituted Cy5 Phosphoramidite (Cl)Monomethoxytrityl (MMTr)3≥98Electron-withdrawing, aggregation-proneRT, NH4OH or UltraMILD

Dates

Last modified: 08-15-2023
[1]. Zhu S, et al. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody. J Drug Target. 2015 Apr;23(3):257-65.[2]. Jiang L, et al. pH/temperature sensitive magnetic nanogels conjugated with Cy5.5-labled lactoferrin for MR and fluorescence imaging of glioma in rats. Biomaterials. 2013 Oct;34(30):7418-28.

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